molecular formula C12H22O B12646266 3,6-Dihydro-4,6-dimethyl-2-pentyl-2H-pyran CAS No. 94021-04-2

3,6-Dihydro-4,6-dimethyl-2-pentyl-2H-pyran

Cat. No.: B12646266
CAS No.: 94021-04-2
M. Wt: 182.30 g/mol
InChI Key: WGEOMGKTCSAKPW-UHFFFAOYSA-N
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Description

3,6-Dihydro-4,6-dimethyl-2-pentyl-2H-pyran is an organic compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by its unique structure, which includes two methyl groups and a pentyl group attached to the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-4,6-dimethyl-2-pentyl-2H-pyran can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method allows for the formation of the desired pyran ring with the appropriate substituents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-4,6-dimethyl-2-pentyl-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl and pentyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3,6-Dihydro-4,6-dimethyl-2-pentyl-2H-pyran has several scientific research applications:

    Chemistry: It serves as an intermediate in organic synthesis, aiding in the construction of more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dihydro-4,6-dimethyl-2-pentyl-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dihydro-2H-pyran: A simpler pyran derivative with fewer substituents.

    3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran: Another pyran derivative with different substituents.

    2H-Pyran, 3,4-dihydro-: A related compound with a different degree of saturation in the pyran ring.

Uniqueness

3,6-Dihydro-4,6-dimethyl-2-pentyl-2H-pyran is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other pyran derivatives.

Properties

CAS No.

94021-04-2

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4,6-dimethyl-2-pentyl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C12H22O/c1-4-5-6-7-12-9-10(2)8-11(3)13-12/h8,11-12H,4-7,9H2,1-3H3

InChI Key

WGEOMGKTCSAKPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(=CC(O1)C)C

Origin of Product

United States

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